N-[3-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide
Description
N-[3-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a butanamide group attached to a phenyl ring, which is further substituted with a chloro and a methoxy group
Properties
Molecular Formula |
C18H19ClN2O3 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-[3-(butanoylamino)phenyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-5-17(22)20-13-6-4-7-14(11-13)21-18(23)15-10-12(19)8-9-16(15)24-2/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
FMHJMSBJRLTGIY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitroaniline, 2-bromobenzoic acid, and butanoyl chloride.
Nitration and Reduction: The first step involves the nitration of 3-nitroaniline to introduce the nitro group, followed by reduction to obtain 3-aminophenyl.
Amidation: The 3-aminophenyl is then reacted with butanoyl chloride to form N-(3-butanamidophenyl).
Coupling Reaction: The final step involves the coupling of N-(3-butanamidophenyl) with 5-chloro-2-methoxybenzoic acid under appropriate reaction conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-[3-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. It is known to act as an allosteric inhibitor of proteinase-activated receptor 1 (PAR1), which plays a role in platelet activation. By inhibiting PAR1, the compound prevents the expression of P-selectin on platelets, thereby reducing platelet aggregation and activation .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(3-butanamidophenyl)hexanediamide: Contains similar butanamide and phenyl groups but differs in the length of the carbon chain and the presence of additional functional groups.
(2R)-N-(3-butanamidophenyl)-2-(3-methylphenoxy)butanamide: Shares the butanamide and phenyl groups but has a different substitution pattern on the phenyl ring.
Uniqueness
N-[3-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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